6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one

Description

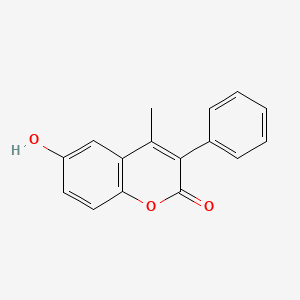

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one (C₁₆H₁₂O₃) is a coumarin derivative characterized by a chromen-2-one backbone substituted with a hydroxy group at position 6, a methyl group at position 4, and a phenyl ring at position 2. Its molecular structure (SMILES: CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=CC=C3) and stereoelectronic properties are critical for its chemical reactivity and biological interactions . The compound is synthesized via multi-step organic reactions, often involving chalcone intermediates and oxidative cyclization, as seen in analogous chromenone syntheses .

Properties

IUPAC Name |

6-hydroxy-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUFVEBRGXHFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82488-68-4 | |

| Record name | 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common synthetic route involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions, leading to the formation of the chromenone core structure .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents and catalysts to make the process more environmentally friendly .

Chemical Reactions Analysis

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromenone ring can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study on synthesized derivatives showed that 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one demonstrated notable antioxidant activity through various assays, suggesting its potential in preventing oxidative stress-related diseases .

2. Enzyme Inhibition

Coumarin compounds have been studied for their ability to inhibit specific enzymes. For instance, derivatives of this compound were evaluated for their inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial in neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) analysis revealed that certain modifications enhance enzyme inhibition efficacy .

3. Antimicrobial Properties

The antimicrobial activity of coumarin derivatives has been documented extensively. This compound has shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent in pharmaceuticals .

4. Antitubercular Activity

In a study involving guinea pigs, a derivative of this compound exhibited significant antitubercular effects, highlighting its potential application in treating tuberculosis .

Agricultural Applications

1. Phytotoxicity Studies

Research has also explored the phytotoxic effects of coumarin derivatives on plant growth. The compound was tested for its impact on seed germination and plant development, revealing that it can serve as a natural herbicide by inhibiting unwanted plant growth .

2. Plant Growth Regulation

Some studies suggest that coumarin derivatives can act as growth regulators in plants, enhancing growth rates or influencing flowering and fruiting processes. This application could be vital for sustainable agricultural practices .

Material Science Applications

1. Corrosion Inhibition

The compound has been investigated for its corrosion-inhibiting properties in metal surfaces exposed to acidic environments. Studies showed that it effectively reduces corrosion rates, making it a candidate for protective coatings in industrial applications .

2. Photophysical Properties

Due to its unique structural features, this compound exhibits interesting photophysical properties that can be exploited in the development of optical materials and sensors .

Data Summary

Mechanism of Action

The biological activity of 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. For instance, its antioxidant activity is due to its ability to donate hydrogen atoms, neutralizing free radicals. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Substituent Variations at Position 3 and 6

The phenyl group at position 3 and hydroxy group at position 6 distinguish this compound from analogs. Key comparisons include:

Key Insights :

- Electron-Donating vs. Withdrawing Groups : The hydroxy group at position 6 in the target compound enhances hydrogen-bonding capacity compared to halogenated analogs (e.g., Cl or Br at position 6), which may improve solubility in polar solvents .

- Aromatic Ring Diversity : Replacing the phenyl group at position 3 with heterocycles (e.g., thienyl in ) modifies π-π stacking interactions, affecting binding to biological targets like enzymes or receptors.

Methyl Group Influence at Position 4

The methyl group at position 4 is conserved in several analogs but combined with varying substituents:

Key Insights :

- Synergistic Functional Groups: Compounds with multiple hydroxy/methoxy groups (e.g., ) exhibit enhanced radical scavenging compared to mono-substituted derivatives.

Structural and Spectral Distinctions

- IR Spectroscopy: The target compound’s O–H stretch (3200–3600 cm⁻¹) and C=O absorption (~1700 cm⁻¹) align with chromenone derivatives, but substituents like SO₂CH₃ in introduce distinct S=O peaks (~1350 cm⁻¹).

- NMR Data : The phenyl protons at position 3 resonate at δ 7.2–7.5 ppm, while thienyl protons in appear downfield (δ 7.6–8.1 ppm) due to sulfur’s electronegativity.

Biological Activity

6-Hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, commonly referred to as a derivative of coumarin, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a chromenone core, which is critical for its biological properties. The presence of hydroxyl and methyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Its IC50 value for MAO-B inhibition is reported to be around 56 nM, indicating a potent effect .

- Antioxidant Activity : Coumarins, including this compound, exhibit significant antioxidant properties, which can protect cells from oxidative stress .

- Antimicrobial Properties : Research indicates that derivatives of coumarin possess antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| MAO-B Inhibition | Enzyme inhibition | |

| Antioxidant Effects | Free radical scavenging | |

| Antimicrobial Activity | Disruption of microbial cell walls |

Study 1: MAO-B Inhibition

A study conducted by Holt et al. (2018) synthesized several coumarin derivatives and evaluated their inhibitory effects on MAO-B. The most potent derivative exhibited an IC50 value of 56 nM, demonstrating that structural modifications can significantly enhance biological activity .

Study 2: Antioxidant Properties

Research published in Frontiers in Chemistry highlighted the antioxidant capabilities of this compound. The compound was shown to scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Study 3: Antimicrobial Efficacy

A comprehensive evaluation of coumarin derivatives revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in the development of new antimicrobial agents .

Q & A

Q. What are the optimized synthetic routes for 6-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via the Pechmann condensation, involving phenols and β-ketoesters in the presence of strong acid catalysts (e.g., H₂SO₄). Temperature control (80–120°C) and solvent selection (e.g., ethanol or acetic acid) significantly impact yield and purity. For example, substituent positioning on the phenol precursor may require adjustments to reaction time or catalyst concentration to avoid side products . Post-synthesis purification via column chromatography or recrystallization is recommended.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this coumarin derivative?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the substitution pattern on the chromen-2-one core. Key signals include the lactone carbonyl (δ ~160–170 ppm in ¹³C) and hydroxyl protons (δ ~10–12 ppm in ¹H) .

- HPLC-MS : Used to verify purity and molecular ion peaks. Reverse-phase C18 columns with acetonitrile/water gradients are effective .

- IR Spectroscopy : Confirms lactone (C=O stretch at ~1700 cm⁻¹) and hydroxyl (broad peak ~3200 cm⁻¹) groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in substituted chromen-2-one derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, clarifying substituent orientation and hydrogen-bonding networks. For example, intermolecular O–H···O interactions in similar coumarins stabilize crystal packing, which can influence solubility and reactivity .

Q. What methodologies are employed to evaluate the bioactivity of this compound, and how are results validated?

- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a positive control .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Validation includes comparing docking scores with experimental IC₅₀ values .

- Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How can researchers address contradictions in reactivity data arising from substituent effects?

- Comparative Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, acid strength) to isolate electronic vs. steric effects of substituents. For example, electron-withdrawing groups (e.g., -Cl) may accelerate lactonization but hinder nucleophilic attacks .

- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to explain divergent reaction pathways .

Q. What computational approaches predict the physicochemical properties and reactivity of this compound?

- DFT Calculations : Gaussian or ORCA software optimizes geometry and computes frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) Simulations : Assess solvation effects and stability in biological membranes using GROMACS .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity and stability?

- SAR Studies : Introduce halogens (e.g., -Cl, -F) at the 6-position to enhance lipophilicity and antimicrobial potency. Stability under UV light or physiological pH is tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

- Metabolite Profiling : LC-MS/MS identifies oxidation or glucuronidation products in hepatic microsomal assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.